7-Methylbenzo[d]isothiazol-4-ol
Description
7-Methylbenzo[d]isothiazol-4-ol is a heterocyclic aromatic compound featuring a fused benzene-isothiazole ring system with a methyl group at position 7 and a hydroxyl group at position 3. Its molecular formula is C₈H₇NOS, and it is structurally related to benzothiazoles and methylated polycyclic aromatic hydrocarbons (PAHs).
Properties
Molecular Formula |
C8H7NOS |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
7-methyl-1,2-benzothiazol-4-ol |
InChI |
InChI=1S/C8H7NOS/c1-5-2-3-7(10)6-4-9-11-8(5)6/h2-4,10H,1H3 |
InChI Key |
XDRDFUUGDRQVCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)O)C=NS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(4-Methoxyphenyl)benzo[d]thiazole
- Structure : A benzothiazole derivative with a methoxy (-OMe) substituent at the para position of the phenyl ring .
- Synthesis : Prepared via solvent-free microwave irradiation (300 W, 6 min) using silica gel as a catalyst, achieving a high yield of 94% .
- Key Properties :
- Contrast with 7-Methylbenzo[d]isothiazol-4-ol :
- The hydroxyl (-OH) and methyl (-Me) groups in the target compound may alter electronic properties and hydrogen-bonding capacity compared to the methoxy-substituted analog.
4,5-Dimethylthiazole Derivatives
- Structure : A thiazole derivative with methyl groups at positions 4 and 5, coupled to a larger molecular framework (e.g., rapamycin ester) .
- Synthesis : Prepared via conventional heating (60°C, 3 hours) with a moderate yield of 70% .
- Key Properties :
- Contrast :
- The dimethylthiazole group introduces steric hindrance, reducing synthetic efficiency compared to simpler benzothiazoles.
Physicochemical and Spectroscopic Properties
A comparative analysis of key parameters is summarized below:
- Key Observations :
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